molecular formula C24H33FN7O7P B12392268 Arbemnifosbuvir CAS No. 1998705-63-7

Arbemnifosbuvir

カタログ番号: B12392268
CAS番号: 1998705-63-7
分子量: 581.5 g/mol
InChIキー: OISLSHLAXHALQZ-UXWKOXIMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arbemnifosbuvir is an investigational antiviral compound developed by Atea Pharmaceuticals. It is a nucleotide analog prodrug designed to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) of viruses. This compound has shown potential in treating various viral infections, including hepatitis C and COVID-19.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of arbemnifosbuvir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the nucleotide analog and its subsequent modification to enhance bioavailability and antiviral activity. The synthetic route typically involves:

    Formation of the nucleotide analog: This step involves the coupling of a purine or pyrimidine base with a sugar moiety to form the nucleotide analog.

    Phosphorylation: The nucleotide analog is phosphorylated to introduce the phosphate group, which is essential for its antiviral activity.

    Prodrug modification: The phosphorylated nucleotide analog is further modified to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining high standards of safety and efficiency.

化学反応の分析

Types of Reactions

Arbemnifosbuvir undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of metabolites.

    Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its activity.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and analogs of this compound, which may have different levels of antiviral activity and pharmacokinetic properties.

科学的研究の応用

    Chemistry: The compound serves as a model for studying nucleotide analogs and their interactions with viral enzymes.

    Biology: Research on arbemnifosbuvir helps in understanding the mechanisms of viral replication and the development of antiviral resistance.

    Medicine: this compound is being investigated as a treatment for viral infections, including hepatitis C and COVID-19. Clinical trials have shown promising results in reducing viral load and improving patient outcomes.

    Industry: The compound’s potential as an antiviral agent has led to its consideration for large-scale production and distribution as a therapeutic drug.

作用機序

Arbemnifosbuvir exerts its antiviral effects by targeting the RNA-dependent RNA polymerase (RdRp) of viruses. The compound is metabolized to its active form, which incorporates into the viral RNA during replication. This incorporation leads to chain termination and inhibition of viral RNA synthesis. The dual mechanism of action, including chain termination and inhibition of the nucleotidyltransferase (NiRAN) domain, creates a high barrier to resistance and broad antiviral activity across various viral strains.

類似化合物との比較

Arbemnifosbuvir is compared with other similar compounds, such as:

    Remdesivir: Another nucleotide analog prodrug used for treating COVID-19. While both compounds target RdRp, this compound has shown a higher barrier to resistance.

    Sofosbuvir: Used for treating hepatitis C, sofosbuvir also targets RdRp but differs in its chemical structure and pharmacokinetic properties.

    Molnupiravir: An antiviral compound with a similar mechanism of action but different chemical structure and metabolic profile.

This compound’s uniqueness lies in its dual mechanism of action and broad-spectrum antiviral activity, making it a promising candidate for treating various viral infections.

特性

CAS番号

1998705-63-7

分子式

C24H33FN7O7P

分子量

581.5 g/mol

IUPAC名

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40+/m0/s1

InChIキー

OISLSHLAXHALQZ-UXWKOXIMSA-N

異性体SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4

正規SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。